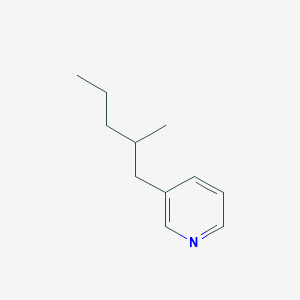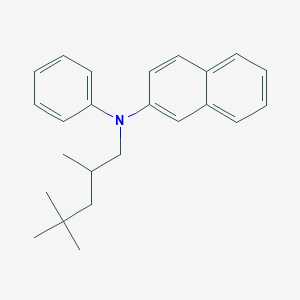
Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl-: is a complex organic compound with the molecular formula C24H29N and a molecular weight of 331.4938 g/mol . This compound is known for its unique structural features, which include a pentanamine backbone substituted with trimethyl, naphthalenyl, and phenyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl- typically involves multi-step organic reactions. One common method includes the alkylation of naphthalenyl and phenyl amines with 2,4,4-trimethylpentanamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Corresponding naphthalenyl and phenyl oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl- is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes .
Industry: Industrially, it is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other organic compounds .
Wirkmechanismus
The mechanism of action of Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and interaction with cellular membranes .
Vergleich Mit ähnlichen Verbindungen
- 2,4,4-Trimethyl-2-pentanamine
- N,N,2-Trimethyl-1-pentanamine
- tert-Octylamine
Comparison: Compared to these similar compounds, Pentanamine, 2,4,4-trimethyl-N-1-naphthalenyl-N-phenyl- is unique due to the presence of both naphthalenyl and phenyl groups. This structural complexity imparts distinct chemical properties, making it more versatile in various applications .
Eigenschaften
CAS-Nummer |
68845-34-1 |
|---|---|
Molekularformel |
C24H29N |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
N-phenyl-N-(2,4,4-trimethylpentyl)naphthalen-2-amine |
InChI |
InChI=1S/C24H29N/c1-19(17-24(2,3)4)18-25(22-12-6-5-7-13-22)23-15-14-20-10-8-9-11-21(20)16-23/h5-16,19H,17-18H2,1-4H3 |
InChI-Schlüssel |
NOSNNQQNOPZHMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C)C)CN(C1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
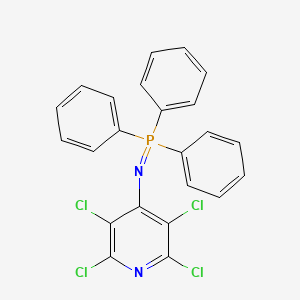
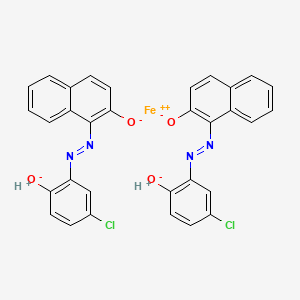
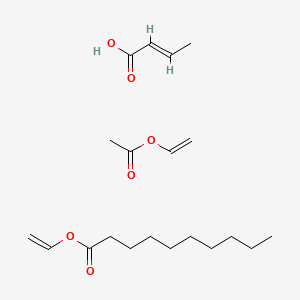
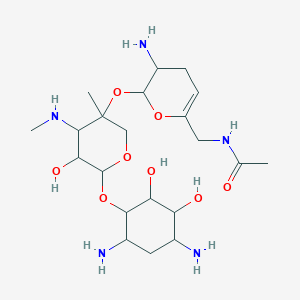
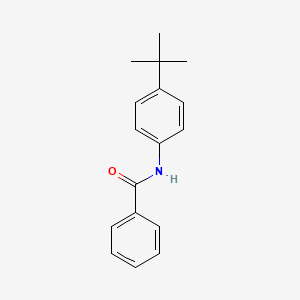
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)

![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)



![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B13764417.png)
